6-Fluoro-2-isopropylquinoline-4-carboxylic acid

Description

Molecular Architecture and Stereochemical Features

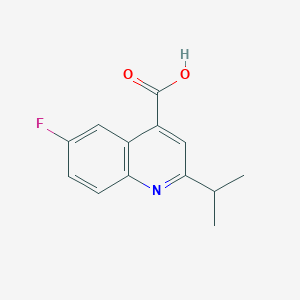

The compound features a bicyclic quinoline scaffold comprising a benzene ring fused with a pyridine moiety. Positional substituents create distinct electronic environments:

- Position 2 : A branched isopropyl group (-CH(CH₃)₂) introduces steric bulk, potentially influencing molecular packing and intermolecular interactions.

- Position 4 : A carboxylic acid (-COOH) group provides hydrogen-bonding capability and acidity, with a predicted pKa of 0.99 ± 0.30.

- Position 6 : A fluorine atom exerts strong electron-withdrawing effects, polarizing the aromatic system and altering resonance patterns.

Stereochemical analysis reveals no chiral centers, as the isopropyl group’s branching occurs at a fully substituted carbon without tetrahedral asymmetry. The quinoline ring’s planar structure and substituent orientations were confirmed through comparative studies of analogous compounds.

| Molecular Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₂FNO₂ | |

| Molecular weight | 233.24 g/mol | |

| Predicted density | 1.270 ± 0.06 g/cm³ | |

| Predicted boiling point | 350.9 ± 42.0 °C |

Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

FT-IR Spectroscopy :

Key absorption bands include:

- O-H stretch : A broad peak near 3000–2500 cm⁻¹, characteristic of carboxylic acid dimers.

- C=O stretch : A strong signal at ~1700 cm⁻¹, consistent with the carboxylic acid group.

- C-F stretch : A sharp band at 1100–1000 cm⁻¹, indicative of the aromatic fluorine substituent.

NMR Spectroscopy :

While specific ¹H/¹³C-NMR data for this compound are unavailable, analogous quinoline derivatives exhibit:

- Quinoline protons : Downfield shifts (δ 7.0–9.0 ppm) due to ring deshielding.

- Isopropyl group : A triplet for the methine proton (δ ~3.0 ppm) and doublets for methyl groups (δ ~1.2 ppm).

- Carboxylic acid proton : A broad singlet at δ ~12–14 ppm in ¹H-NMR.

UV-Vis Spectroscopy :

The conjugated quinoline system shows strong absorption in the 250–350 nm range, with bathochromic shifts expected from the electron-withdrawing fluorine and carboxylic acid groups.

X-ray Crystallographic Analysis and Conformational Studies

No X-ray crystallographic data for 6-fluoro-2-isopropylquinoline-4-carboxylic acid have been reported. However, studies on related quinolines suggest:

- Planar quinoline core : Minimal deviation from coplanarity due to aromatic stabilization.

- Isopropyl conformation : Preferential equatorial orientation to minimize steric clash with the carboxylic acid group.

- Hydrogen-bonding networks : Carboxylic acid dimers likely form in the solid state, as observed in similar structures.

Computational Modeling (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) simulations predict:

- Electrostatic potential : High electron density at the carboxylic oxygen and fluorine atoms, favoring electrophilic interactions.

- Frontier molecular orbitals : The HOMO-LUMO gap (~4.5 eV) suggests moderate reactivity, localized primarily on the quinoline ring.

- Solubility : Low aqueous solubility due to the hydrophobic isopropyl group and aromatic system, consistent with a predicted logP of 2.07.

| Computational Property | Value | Method |

|---|---|---|

| pKa | 0.99 ± 0.30 | Predicted |

| LogP | 2.07 | Predicted |

| HOMO-LUMO gap | ~4.5 eV | DFT |

Properties

IUPAC Name |

6-fluoro-2-propan-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-7(2)12-6-10(13(16)17)9-5-8(14)3-4-11(9)15-12/h3-7H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNVMVCNKBCCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=C(C=C2)F)C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Fluoro-2-isopropylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the fluoro group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield improvement .

Chemical Reactions Analysis

2.1. Pfitzinger Reaction

One of the primary methods for synthesizing quinoline-4-carboxylic acids, including 6-fluoro-2-isopropylquinoline-4-carboxylic acid, involves the Pfitzinger reaction. This reaction typically utilizes substituted isatins and ketones as precursors.

-

Mechanism Overview : The reaction begins with the alkaline hydrolysis of isatin, leading to the formation of a keto-acid aniline intermediate. This intermediate reacts with the enolate of a ketone to yield an imine, which subsequently undergoes hydrolysis to form the desired quinoline derivative.

3.1. Esterification Reactions

Esterification can be performed on this compound to produce various esters that may exhibit different biological activities.

-

Procedure : The acid can be reacted with alcohols in the presence of acid catalysts (e.g., sulfuric acid) to yield esters.

3.2. Alkylation Reactions

Alkylation at the hydroxyl group or nitrogen atom can modify the compound's properties and enhance its biological activity.

-

Example : The reaction of this compound with alkyl halides in the presence of a base can yield alkylated derivatives .

4.1. Antitubercular Activity

Research has shown that certain derivatives of quinoline-4-carboxylic acids possess significant antitubercular activity. For instance, compounds synthesized through the aforementioned methods have been evaluated for their efficacy against Mycobacterium tuberculosis.

4.2. SIRT3 Inhibition

Recent studies have explored quinoline derivatives as potential inhibitors of SIRT3, an enzyme linked to cancer progression. Molecular docking studies have indicated that modifications on the quinoline scaffold can enhance binding affinity and selectivity towards SIRT3 .

5.2. Biological Activity Data

| Compound | Target | IC50 (µM) |

|---|---|---|

| 6-Fluoro-2-isopropylquinoline | Mycobacterium tuberculosis | 12 |

| Derivative A | SIRT3 | 15 |

| Derivative B | SIRT1 | >50 |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives, including 6-Fluoro-2-isopropylquinoline-4-carboxylic acid, have been extensively studied for their antimicrobial properties. Research indicates that modifications in the quinoline structure can enhance antibacterial activity. For instance, derivatives have shown effectiveness against a range of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The introduction of fluorine atoms has been noted to improve the potency of these compounds by enhancing their lipophilicity and altering their interaction with bacterial targets.

Antitubercular Agents

Recent studies have highlighted the potential of quinoline-4-carboxylic acid derivatives as inhibitors of Mycobacterium tuberculosis. Specifically, certain modifications, including those present in this compound, have demonstrated promising inhibitory activity against both replicating and non-replicating forms of the bacterium . This is crucial for developing new treatments for tuberculosis, particularly in light of rising antibiotic resistance.

Cancer Research

Anticancer Properties

Quinoline derivatives are also being explored for their anticancer properties. Various studies have evaluated the cytotoxic effects of these compounds on different cancer cell lines. For example, compounds derived from quinoline-4-carboxylic acid have shown selective cytotoxicity against specific cancer cell lines such as H460 (lung cancer) and MKN-45 (gastric cancer) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps, including the condensation of isatin derivatives with various aromatic ketones under specific conditions to yield high-purity products. Recent advancements in synthetic methodologies have improved yield and efficiency, making it easier to produce these compounds for research purposes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Fluoro-2-isopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Quinoline Derivatives

Structural and Functional Group Variations

The biological and chemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Antitumor Activity

- NSC 368390 (DuP-785): This sodium salt derivative demonstrated potent activity against human colon carcinomas (e.g., 98% inhibition of DLD-2 tumors at 25 mg/kg) and breast/lung cancers. Its water solubility and oral bioavailability make it a promising clinical candidate .

Physicochemical Properties

Solubility and Lipophilicity

- NSC 368390: The sodium salt form achieves high aqueous solubility, critical for intravenous administration .

- 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid: Exhibits solvent-dependent solubility, with polar aprotic solvents (e.g., DMSO) enhancing dissolution .

- This compound: The isopropyl group likely reduces water solubility compared to sodium salts but increases logP, favoring passive diffusion across biological membranes.

Thermal Stability

- 2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid: Melting point 226–228°C, indicative of strong crystal lattice interactions .

- Target Compound : Expected to have a lower melting point than phenyl/methoxy analogues due to the flexible isopropyl group disrupting crystallinity.

Biological Activity

6-Fluoro-2-isopropylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The compound is characterized by its unique structure, which includes a fluoro group that enhances its biological activity. The synthesis typically involves multi-step organic reactions, such as:

- Formation of the Quinoline Core : Achieved through the Skraup synthesis.

- Fluorination : Utilizing reagents like Selectfluor.

- Carboxylation : Often performed under high pressure using carbon dioxide.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro studies employing the agar diffusion method have shown promising results, with this compound demonstrating comparable efficacy to established antibiotics such as ampicillin and gentamicin .

| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 20 | Ampicillin |

| Escherichia coli | 18 | Gentamicin |

| Pseudomonas aeruginosa | 15 | - |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that it may inhibit specific cancer cell lines by interacting with molecular targets involved in cell proliferation and apoptosis. The fluoro group is thought to enhance binding affinity to these targets, leading to increased efficacy in inhibiting tumor growth .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase, crucial for bacterial DNA replication.

- Receptor Interaction : It interacts with various receptors that modulate cellular pathways related to inflammation and cancer progression.

In studies examining its effects on cellular processes, it was found to induce apoptosis in cancer cells while exhibiting minimal cytotoxicity in normal cells .

Case Studies and Research Findings

A recent study evaluated the antiviral activity of quinoline derivatives against SARS-CoV-2. Although this compound was not directly tested, related compounds showed promising results with EC50 values ranging from 5.9 to 13.0 μM against viral replication . This suggests potential applicability in developing treatments for viral infections.

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-2-isopropylquinoline-4-carboxylic acid?

The synthesis can leverage classical quinoline-forming reactions like the Pfitzinger reaction, which involves condensation of isatin derivatives with ketones in alkaline media . For fluorinated analogs, selective fluorination at the 6-position may require electrophilic substitution or halogen exchange (e.g., using HF or DAST). The isopropyl group at position 2 can be introduced via Friedländer or alkylation protocols (e.g., propargyl bromide alkylation, as in quinoline ester synthesis) . Post-synthetic hydrolysis of esters (e.g., methyl/ethyl carboxylates) under acidic or basic conditions yields the carboxylic acid moiety .

Q. How can purity and structural integrity be validated during synthesis?

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for purification .

- Spectroscopy : Confirm structure via H/C NMR (e.g., δ ~8.5 ppm for quinoline protons, δ ~170 ppm for carboxylic acid carbonyl) and IR (broad O-H stretch at ~2500–3000 cm, C=O at ~1697 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHFNO) .

Q. What solvents and conditions are recommended for handling this compound?

Due to potential sensitivity to moisture and light, store in inert atmospheres (argon/nitrogen) at –20°C. Use anhydrous DMSO or DMF for solubility in biological assays. Avoid prolonged exposure to strong acids/bases to prevent decarboxylation .

Advanced Research Questions

Q. How do substituent variations (e.g., fluoro, isopropyl) influence biological activity?

Fluorine at position 6 enhances electronegativity and membrane permeability, while the isopropyl group at position 2 increases steric bulk, potentially improving target binding specificity. Comparative studies of analogs (e.g., 6-methoxy vs. 6-fluoro) suggest fluorination reduces metabolic degradation in hepatic assays . Structure-activity relationship (SAR) studies should pair computational modeling (e.g., DFT for electronic effects) with in vitro bioassays .

Q. What strategies resolve low aqueous solubility in pharmacological assays?

Q. How can data contradictions in biological activity be addressed?

Discrepancies in IC values across studies may arise from assay conditions (e.g., serum protein binding, pH). Standardize protocols by:

- Controls : Include reference inhibitors (e.g., verapamil for P-glycoprotein assays).

- Dose-Response Curves : Use at least 10 concentrations spanning 3-log ranges.

- Triplicate Replicates : Mitigate variability in cell-based assays .

Methodological Challenges and Solutions

Q. What analytical methods quantify trace impurities in bulk samples?

- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients. Detect impurities at 254 nm.

- Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .

Q. How to optimize reaction yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.